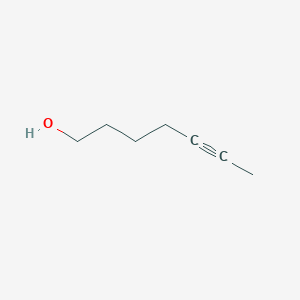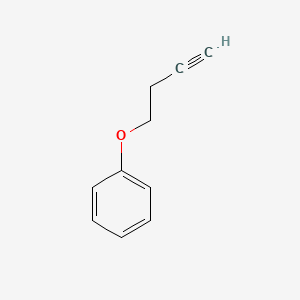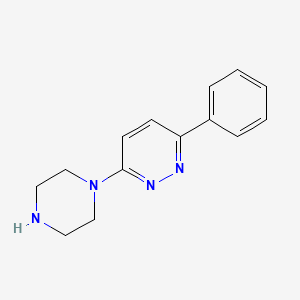![molecular formula C8H13NO B1279298 Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] CAS No. 41353-91-7](/img/structure/B1279298.png)
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] is C₈H₁₄ClNO . Its molecular weight is approximately 175.66 g/mol . The compound’s three-dimensional structure features a spiro center (the oxirane ring) and a bicyclic system (the azabicyclo[2.2.2]octane ring). Understanding its stereochemistry and conformational preferences is crucial for further investigations.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Intermediate in Cevimeline Preparation
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride is used as an intermediate in the preparation of Cevimeline . Cevimeline is a medication that is used to treat dry mouth in people with Sjögren’s Syndrome.
Nitrogen-Containing Heterocycles in Drug Discovery
The 2-azabicyclo[3.2.1]octane system, which is similar to the structure of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane], has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Alpha 7 Nicotinic Acetylcholine Receptor Agonist
Spiro[1-azabicyclo[2.2.2]octane-3,5’-oxazolidin-2’-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor . This suggests that Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] could potentially be used in the development of drugs targeting this receptor.
Biomass Valorization
Research has been conducted on the valorization of biomass-derived compounds through photochemical transformations . While this research does not directly involve Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane], it suggests potential applications in the field of green chemistry and sustainable development.
Palladium-Catalyzed Reactions of Aziridines
Research is also being conducted on palladium-catalyzed reactions of aziridines . Given the structural similarities between aziridines and Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane], there may be potential applications in this area.
Synthetic Organic Chemistry
The unique structure of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] and its analogues make them interesting targets in synthetic organic chemistry . They can be used to explore new synthetic methodologies and contribute to the synthesis of bioactive molecules .
Mecanismo De Acción
Target of Action
A structurally similar compound, (-)-spiro[1-azabicyclo[222]octane-3,5’-oxazolidin-2’-one], is reported to be a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor .
Biochemical Pathways
Given its structural similarity to other compounds, it may influence pathways related to the alpha 7 nicotinic acetylcholine receptor .
Propiedades
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCHQBRUARUTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437958 | |
| Record name | Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
CAS RN |
41353-91-7 | |
| Record name | Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














